molecular formula C17H17N3O3S2 B2450579 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1351644-60-4

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2450579
CAS No.: 1351644-60-4
M. Wt: 375.46
InChI Key: LRHVTMOOZFVLOH-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzo[d]thiazole moiety, a methylsulfonyl group, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of benzo[d]thiazole core: The benzo[d]thiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methylamino group: The benzo[d]thiazole core is then reacted with methylamine to introduce the methylamino group.

    Acetamide formation: The resulting intermediate is further reacted with 4-(methylsulfonyl)phenylacetic acid or its derivatives to form the final acetamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a COX-1/COX-2 inhibitor, the compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological effects.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-20(17-19-14-5-3-4-6-15(14)24-17)11-16(21)18-12-7-9-13(10-8-12)25(2,22)23/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHVTMOOZFVLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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